

# c-Met-IN-17: A Comparative Analysis of Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **c-Met-IN-17**, a potent c-Met kinase inhibitor. The data presented here is crucial for assessing the inhibitor's specificity and potential off-target effects, offering valuable insights for its application in cancer research and drug development.

## Selectivity Profile of c-Met-IN-17 and Analogs

**c-Met-IN-17** (compound 29) is a novel ATP-competitive type-III inhibitor of wild-type (WT) c-Met and its D1228V mutant.[1][2] It exhibits potent inhibition of c-Met with an IC50 of 0.031  $\mu$ M for the wild-type enzyme and 0.068  $\mu$ M for the D1228V mutant.[2]

To evaluate the broader kinase selectivity, potent representative examples from the same chemical series, compounds 30 and 32 (single enantiomers of racemate 31), were screened against a panel of 140 kinases at a concentration of 100 nM.[2] The results demonstrate an excellent selectivity profile across the kinome.[2]

The following table summarizes the inhibitory activity of these compounds against the single identified off-target kinase that was inhibited by more than 50% at the tested concentration.



Kinase	Compound 30 (% Inhibition @ 100 nM)	Compound 32 (% Inhibition @ 100 nM)
MER	>50%	>50%

Table 1: Kinase selectivity of **c-Met-IN-17** analogs.

This high degree of selectivity for c-Met over other kinases is a desirable characteristic for a therapeutic agent, as it may minimize off-target toxicities.

## **Experimental Protocols**

The following section details the methodology used to determine the kinase inhibition and selectivity profile of **c-Met-IN-17** and its analogs.

## **Biochemical Kinase Inhibition Assay (ADP-Glo Assay)**

The enzymatic activity of wild-type and D1228V c-Met was determined using the ADP-Glo Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

#### Materials:

- Wild-type and D1228V mutant c-Met enzyme
- ATP
- Substrate peptide
- ADP-Glo™ Kinase Assay kit (Promega)
- Test compounds (e.g., c-Met-IN-17)

#### Protocol:

• The kinase reaction is initiated by mixing the c-Met enzyme with the substrate and ATP in a reaction buffer.



- The test compound, at various concentrations, is added to the reaction mixture.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
- The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

## **Kinase Selectivity Profiling**

The selectivity of the compounds was assessed against a panel of 140 kinases.

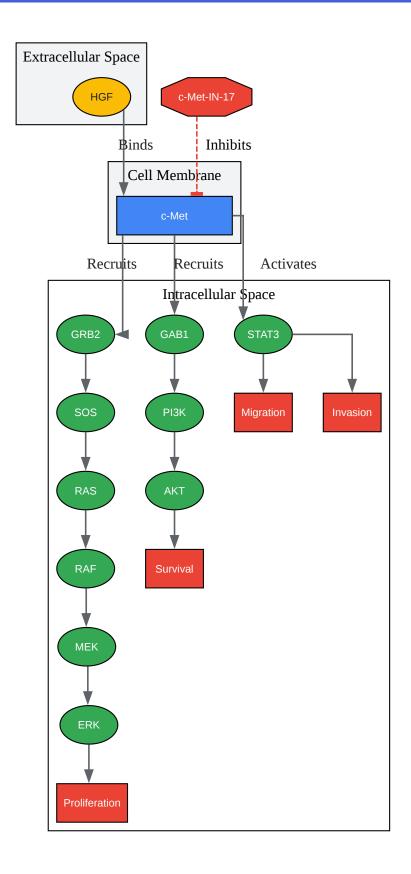
#### Protocol:

- The test compounds (30 and 32) were screened at a single concentration of 100 nM.
- The kinase activity for each of the 140 kinases in the panel was measured in the presence of the test compound.
- The percentage of inhibition was calculated for each kinase relative to a control reaction without the inhibitor.
- Kinases with greater than 50% inhibition were identified as potential off-targets.

# **c-Met Signaling Pathway**

Understanding the c-Met signaling pathway is essential for contextualizing the mechanism of action of **c-Met-IN-17**. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades that regulate cell proliferation, survival, migration, and invasion.[3][4]





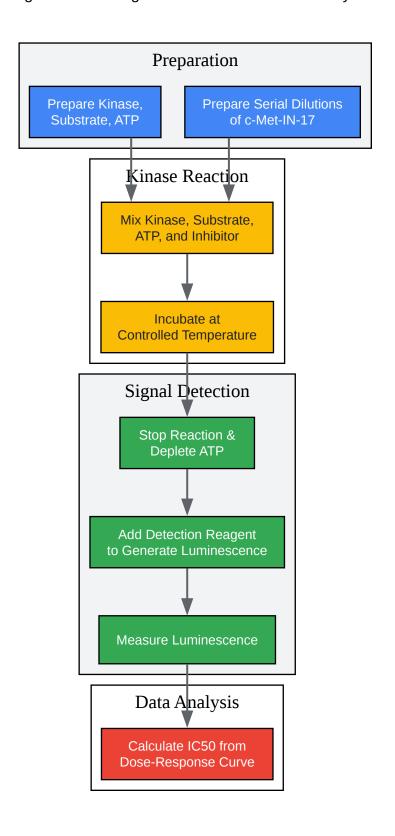
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Figure 1: Simplified c-Met signaling pathway and the inhibitory action of **c-Met-IN-17**.



# **Experimental Workflow for Kinase Inhibition Assay**

The following diagram illustrates the key steps involved in determining the inhibitory activity of a compound against a target kinase using a luminescence-based assay.





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Figure 2: Workflow for determining kinase inhibitor IC50 values.

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